6-Fluoro-1H-indol-4-amine chemical properties and structure
6-Fluoro-1H-indol-4-amine chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and available methodologies related to 6-Fluoro-1H-indol-4-amine, geared towards researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
6-Fluoro-1H-indol-4-amine is a fluorinated derivative of the indole scaffold, a common motif in pharmacologically active compounds. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.
Chemical Structure
The structure of 6-Fluoro-1H-indol-4-amine consists of a bicyclic indole core, with a fluorine atom substituted at the 6-position of the benzene ring and an amine group at the 4-position.
IUPAC Name: 6-fluoro-1H-indol-4-amine[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.15 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| CAS Number | 885518-25-2 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 6-Fluoro-1H-indol-4-amine are not explicitly described in the reviewed literature. However, established methods for the synthesis of substituted indoles can be adapted for its preparation.
Synthesis
The synthesis of 6-Fluoro-1H-indol-4-amine can likely be achieved through multi-step synthetic routes common for indole derivatives. Two prominent methods are the Leimgruber-Batcho and Fischer indole syntheses.
Leimgruber-Batcho Indole Synthesis: This method generally involves the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal to form an enamine, which is then reductively cyclized to the indole. For 6-Fluoro-1H-indol-4-amine, a potential starting material would be a suitably substituted 4-amino-2-nitrotoluene derivative.
Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The synthesis of 6-Fluoro-1H-indol-4-amine via this route would likely start from a fluorinated and aminated phenylhydrazine derivative.
Purification
Post-synthesis, purification of 6-Fluoro-1H-indol-4-amine would be crucial to remove impurities. Common techniques for the purification of indole derivatives include:
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Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of appropriate polarity would be required to separate the desired product from byproducts and unreacted starting materials.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity.
Analysis
Characterization and purity assessment of 6-Fluoro-1H-indol-4-amine would involve standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure.
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Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups present in the molecule, such as the N-H stretches of the indole and amine groups, and the C-F bond.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for assessing purity and for quantitative analysis, and a method could be developed based on protocols for similar fluoro-indole-amine compounds.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activity or the involvement of 6-Fluoro-1H-indol-4-amine in any signaling pathways. While many indole derivatives are known to possess a wide range of pharmacological activities, the specific effects of the 4-amino and 6-fluoro substitution pattern in this particular compound have not been reported in the scientific literature.
Visualizations
As no specific signaling pathways involving 6-Fluoro-1H-indol-4-amine have been identified, a diagram illustrating a hypothetical experimental workflow for its synthesis and characterization is provided below.
Caption: Hypothetical workflow for the synthesis and analysis of 6-Fluoro-1H-indol-4-amine.
Safety Information
6-Fluoro-1H-indol-4-amine is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment should be used when handling this compound.
Conclusion
6-Fluoro-1H-indol-4-amine is a chemical compound with potential for use in drug discovery, given its fluorinated indole structure. However, there is a significant lack of publicly available data regarding its specific physical properties, detailed experimental protocols for its synthesis and analysis, and, most notably, its biological activity and mechanism of action. Further research is required to elucidate these aspects and to determine the potential therapeutic applications of this molecule.
